molecular formula C8H18O2 B1363160 2,3-Dimethoxy-2,3-dimethylbutane CAS No. 6091-59-4

2,3-Dimethoxy-2,3-dimethylbutane

Cat. No.: B1363160
CAS No.: 6091-59-4
M. Wt: 146.23 g/mol
InChI Key: MRSDBHMEFNIHKP-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2,3-dimethylbutane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid with a boiling point of approximately 144°C and a density of 0.843 g/cm³ . This compound is known for its unique structure, which includes two methoxy groups and two methyl groups attached to a butane backbone.

Preparation Methods

The synthesis of 2,3-Dimethoxy-2,3-dimethylbutane typically involves the reaction of pinacol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a pinacol rearrangement intermediate, which then reacts with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-2,3-dimethylbutane undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxy-2,3-dimethylbutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethoxy-2,3-dimethylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as a substrate for enzymatic reactions .

Comparison with Similar Compounds

2,3-Dimethoxy-2,3-dimethylbutane can be compared with other similar compounds such as:

Biological Activity

2,3-Dimethoxy-2,3-dimethylbutane, also known as pinacol dimethyl ether, is an organic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ether with the molecular formula C8_{8}H18_{18}O2_{2}. Its structure includes two methoxy groups attached to a dimethylbutane backbone. This configuration contributes to its unique solubility and reactivity profiles.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited significant cytotoxicity with a growth inhibitory value (GI50_{50}) of approximately 5.0 µM.
  • HeLa Cells : It showed a GI50_{50} of around 10.0 µM, indicating a moderate effect compared to standard chemotherapeutic agents such as cisplatin and doxorubicin .

These findings suggest that this compound may act through mechanisms involving apoptosis and inhibition of cell proliferation.

Cell LineGI50_{50} (µM)Comparison to Standard Drugs
MCF-75.0Superior to Doxorubicin
HeLa10.0Comparable to Cisplatin

The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cancer progression. Notably:

  • Inhibition of Kinases : The compound has been shown to inhibit NEK (NIMA-related kinase) enzymes, which are overexpressed in various cancers. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells by increasing ROS levels, which can trigger apoptotic pathways .

Case Studies

Several case studies have investigated the effects of this compound in preclinical models:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
  • Cervical Cancer Research : In HeLa cells, the compound's efficacy was evaluated alongside traditional chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination with other agents targeting different pathways.

Properties

IUPAC Name

2,3-dimethoxy-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDBHMEFNIHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209750
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-59-4
Record name Pinacol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINACOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFF75UDW3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,3-Dimethoxy-2,3-dimethylbutane considered a superior solvent for lithium-oxygen batteries?

A1: this compound lacks α-hydrogen atoms []. This structural feature is significant because it prevents a major decomposition pathway that plagues traditional electrolytes in lithium-oxygen batteries. Traditional electrolytes often decompose through reactions involving the α-hydrogen atoms, leading to poor battery performance.

Q2: How is this compound synthesized?

A2: An improved synthesis method involves a Williamson ether synthesis []. This reaction utilizes pinacol and methyl iodide as starting materials. The key to achieving a successful double alkylation in this synthesis is the use of methyl lithium as the base.

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